molecular formula C26H22N2O3S B11454747 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide

Cat. No.: B11454747
M. Wt: 442.5 g/mol
InChI Key: SYCJJBDJESXAPU-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide is a complex organic compound that features a unique structure combining furan, tetrahydroquinoline, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl intermediate, which is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired tetrahydroquinoline derivative. This intermediate is subsequently coupled with thiophene-2-carboxamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-ylcarbonyl)aminoethyl]-1-methyl-1H-indole-2-carboxamide
  • N-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acid
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide is unique due to its combination of furan, tetrahydroquinoline, and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C26H22N2O3S/c1-18-17-22(28(19-9-3-2-4-10-19)26(30)24-14-8-16-32-24)20-11-5-6-12-21(20)27(18)25(29)23-13-7-15-31-23/h2-16,18,22H,17H2,1H3

InChI Key

SYCJJBDJESXAPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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